N-Phenylacetylphenylalanine

Overview

Description

N-Phenylacetylphenylalanine is a derivative of phenylalanine, resulting from the reaction of phenylalanine at the amino group or the carboxy group . It has been detected in a few different foods, such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) .

Synthesis Analysis

N-Acetyl-L-phenylalanine, an acetyl analog of L-phenylalanine, is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine . These are employed as versatile building blocks in peptide synthesis . For instance, N-acetyl phenylalanine methyl ester can be synthesized by an esterification reaction with methanol using Mukaiyama’s reagent .Molecular Structure Analysis

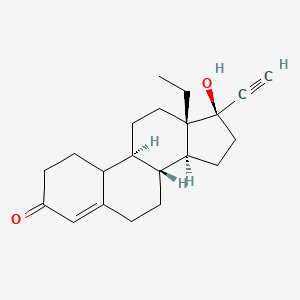

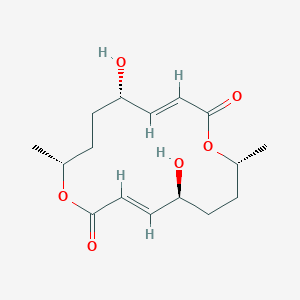

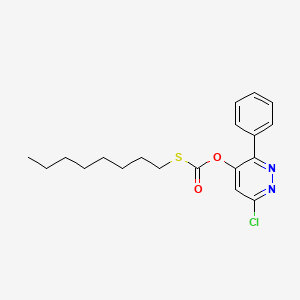

The molecular formula of N-Phenylacetylphenylalanine is C11H13NO3 . Its molecular weight is 207.2258 . The IUPAC Standard InChI is InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 .Chemical Reactions Analysis

N-Acetyl-L-phenylalanine is used in various chemical reactions. For example, it can be used to synthesize N-acetyl phenylalanine methyl ester by an esterification reaction with methanol . It can also be used to synthesize Acetylaminocyclohexane propanoic acid by a rhodium-catalyzed hydrogenation reaction .Physical And Chemical Properties Analysis

N-Acetyl-L-phenylalanine is a powder with an optical activity of [α]22/D +40.0°, c = 1 in methanol . It has a melting point of 171-173 °C (lit.) . It is used in peptide synthesis and has functional groups of amine and carboxylic acid .Scientific Research Applications

Antioxidant and Antimicrobial Activity

- Scientific Field: Food Science and Technology

- Application Summary: N-Phenylacetylphenylalanine was identified as one of the metabolites in the brown seaweed Padina gymnospora. The presence of this compound, among others, was correlated with the seaweed’s antioxidant properties .

- Methods of Application: The seaweed was subjected to different extraction solvents, and a proton nuclear magnetic resonance (1H-NMR)-based metabolomics approach and principal component analysis (PCA) were used to differentiate variations of active metabolites .

- Results: The presence of N-Phenylacetylphenylalanine in the seaweed extracts was strongly correlated with their level of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging activity .

Esterification of N-Acetyl-L-Phenylalanine

- Scientific Field: Organic Chemistry

- Application Summary: N-Phenylacetylphenylalanine was used in a study investigating the esterification of N-acetyl-L-phenylalanine .

- Methods of Application: The study involved modifying the original Mukaiyama’s reagent from an ionic solid into liquids by changing its anion. The esterification of N-acetyl-L-phenylalanine was investigated as a model reaction .

- Results: The microwave irradiation was more effective in esterifying N-acetyl-L-phenylalanine than the conventional reflux method .

Biomarker for Food Consumption

- Scientific Field: Nutritional Science

- Application Summary: N-Phenylacetylphenylalanine has been detected, but not quantified in, a few different foods, such as anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica). This could make N-phenylacetylphenylalanine a potential biomarker for the consumption of these foods .

- Methods of Application: The presence of N-Phenylacetylphenylalanine in these foods can be detected using various analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy .

- Results: The detection of N-Phenylacetylphenylalanine in these foods could provide valuable information about dietary habits and could be used in nutritional studies .

Preparation of Aspartame

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: N-Acetyl-L-phenylalanine, a compound closely related to N-Phenylacetylphenylalanine, is used in the preparation of aspartame, an artificial sweetener .

- Methods of Application: The preparation of aspartame involves the esterification of N-acetyl-L-phenylalanine .

- Results: Aspartame is widely used as a low-calorie sweetener in various food and drink products .

Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: N-Phenylacetylphenylalanine could potentially be used in peptide synthesis, a process that involves the creation of peptides, which are short chains of amino acids. These peptides can be used in various fields, including drug discovery and development .

- Methods of Application: The process of peptide synthesis involves various steps, including the protection of amino groups, the coupling of amino acids, and the removal of protecting groups . N-Phenylacetylphenylalanine could be used as a building block in this process .

- Results: The synthesized peptides can be used in various applications, such as the study of protein function, the development of new drugs, and the design of novel enzymes .

Drug Discovery

- Scientific Field: Pharmaceutical Sciences

- Application Summary: N-Phenylacetylphenylalanine could potentially be used in drug discovery, particularly in the development of new drugs. Advanced machine learning techniques are being used to accelerate the drug discovery process, and N-Phenylacetylphenylalanine could be a part of this process .

- Methods of Application: The process of drug discovery involves various steps, including target identification, lead discovery, and lead optimization . N-Phenylacetylphenylalanine could be used in these processes, particularly in the lead discovery stage .

- Results: The use of N-Phenylacetylphenylalanine in drug discovery could potentially lead to the development of new drugs that can treat various diseases .

properties

IUPAC Name |

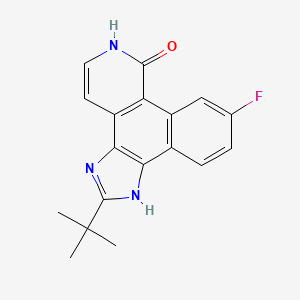

(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIPHJDKZNTNII-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224218 | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Phenylacetylphenylalanine | |

CAS RN |

738-75-0 | |

| Record name | Phenylacetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)

![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)